1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine
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Overview
Description
Typically, compounds with the structure of benzimidazol-2-amine have a benzene ring fused to an imidazole ring, which is an aromatic heterocycle with a five-member ring of two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of o-phenylenediamine (a compound with two amine groups attached to a benzene ring) with a carboxylic acid derivative . The specific reagents and conditions would depend on the particular substituents on the benzimidazole ring.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of benzimidazoles depend on the specific substituents present on the benzene and imidazole rings. They might undergo electrophilic substitution reactions or act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with various chemical reagents .Scientific Research Applications
Synthesis and Biological Applications :
- Benzimidazole derivatives, including structures similar to 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine, have been synthesized and evaluated for various biological activities. These derivatives exhibit significant anti-inflammatory and analgesic responses, indicating potential therapeutic applications (Mariappan et al., 2011).
Chemical Synthesis Pathways :
- The compound has been involved in cyclization reactions leading to the formation of pyrimido[1,2-a]benzimidazoles. These reactions highlight its utility in organic synthesis and potential in creating novel chemical structures (Goryaeva et al., 2010).
Corrosion Inhibition :
- Certain benzimidazole derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic media. This suggests potential industrial applications for similar benzimidazole compounds in protecting metals from corrosion (Tang et al., 2013).
Catalysis and Coordination Chemistry :
- Benzimidazole-based ligands have been utilized in forming copper complexes with structures relevant to polysaccharide monooxygenases. This demonstrates their role in catalysis and coordination chemistry (Castillo et al., 2014).
Organic Electronics :
- Bipolar triphenylamine-benzimidazole derivatives have been developed for use in organic light-emitting diodes (OLEDs), indicating the potential of benzimidazole compounds in electronic applications (Ge et al., 2008).
Metal-Organic Frameworks :
- Benzimidazole-based ligands have been used to form heterometallic three-dimensional metal–organic frameworks (MOFs) exhibiting dual emissions, which could be applied in the development of white-light phosphors (Liu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6N3O/c11-7(20-10(14,15)16)9(12,13)19-6-4-2-1-3-5(6)18-8(19)17/h1-4,7H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKQBFBEXRWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(C(OC(F)(F)F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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